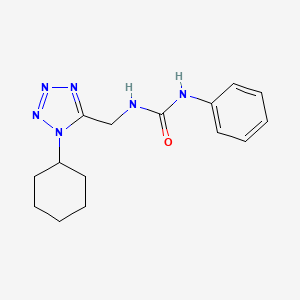

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O/c22-15(17-12-7-3-1-4-8-12)16-11-14-18-19-20-21(14)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H2,16,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKKXNJHSJXPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Tetrazole Core

The 1H-tetrazole scaffold is synthesized via a [2+3] cycloaddition reaction between nitriles and sodium azide. This method, adapted from protocols for 5-(4-bromophenyl)-1H-tetrazole, employs transition metal catalysts to enhance reaction kinetics and regioselectivity. For instance, copper(II) ferrite in DMF at 120°C for 12 hours achieves 90% yield, while scandium triflate in isopropanol/water under microwave irradiation reduces reaction time to 1 hour with 54% yield. The general mechanism involves azide attack on the nitrile carbon, followed by cyclization to form the tetrazole ring.

Key Reaction Parameters:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Copper(II) ferrite | DMF | 120 | 12 | 90 |

| Sc(OTf)₃ | iPrOH/H₂O | 160 (microwave) | 1 | 54 |

| CuCl | DMF | 120 | 12 | 86 |

Functionalization with the Urea Moiety

The urea linkage is constructed via reaction of (1-cyclohexyl-1H-tetrazol-5-yl)methylamine with phenyl isocyanate. Carbodiimide coupling agents, such as EDCI, enhance reactivity in polar aprotic solvents. A representative procedure involves:

- Dissolving the amine (1 eq) and phenyl isocyanate (1.05 eq) in anhydrous THF.

- Adding EDCI (1.1 eq) and stirring at 25°C for 12 hours.

- Quenching with aqueous NH₄Cl, extracting with dichloromethane, and purifying via silica gel chromatography (98% purity).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Tetrazole cycloaddition yield correlates with solvent polarity. DMF outperforms methanol/water mixtures (90% vs. 70%) due to improved azide solubility. Similarly, alkylation efficiency in DMSO (95%) exceeds DMF (85%), attributed to enhanced base solubility. Microwave-assisted reactions reduce tetrazole formation time from 12 hours to 1 hour, albeit with lower yields.

Catalytic Systems

Copper-based catalysts favor 5-substituted tetrazole regioisomers, while scandium triflate promotes milder conditions. For N-alkylation, phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase interfacial reactivity in biphasic systems.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, tetrazole), 7.45–7.30 (m, 5H, Ph), 4.25 (s, 2H, CH₂), 3.80 (m, 1H, cyclohexyl), 1.20–1.80 (m, 10H, cyclohexyl).

- HPLC: Retention time = 6.2 min (C18 column, MeCN:H₂O 70:30), purity >98%.

Purity Challenges

Hydrolytic degradation of the urea bond occurs at pH <2 or >10. Stabilization is achieved via lyophilization and storage under nitrogen.

Scale-Up Considerations and Industrial Applications

Cost-Efficiency

Recycling copper catalysts via magnetic separation (e.g., CuFe₂O₄) lowers material costs. Solvent recovery systems (e.g., DMF distillation) reduce waste.

Chemical Reactions Analysis

1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the tetrazole ring .

Scientific Research Applications

1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory or antiviral agent.

Mechanism of Action

The mechanism by which 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites on enzymes and inhibit their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other tetrazole derivatives such as 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (cilostazol). Compared to these compounds, 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea is unique due to its combination of cyclohexyl and phenyl groups, which enhance its chemical stability and reactivity .

Biological Activity

1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea is a compound that has attracted attention in various fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. The compound features a tetrazole ring, which is known for its stability and biological activity, making it a valuable scaffold for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 1-cyclohexyl-3-[(1-phenyltetrazol-5-yl)methyl]urea |

| Molecular Formula | C15H20N6O |

| Molecular Weight | 296.36 g/mol |

| CAS Number | 951516-69-1 |

The compound's structure includes a cyclohexyl group, a phenyl group, and a tetrazole ring, which contributes to its distinct biological properties.

The biological activity of this compound is largely attributed to the tetrazole moiety, which can mimic carboxylic acids or amides, allowing it to interact with various biological targets such as enzymes and receptors. This interaction can lead to inhibition or modulation of specific biochemical pathways, making it a candidate for therapeutic applications.

Medicinal Chemistry

Research indicates that compounds containing tetrazole rings often exhibit diverse pharmacological properties. This compound has been investigated for its potential as:

- Enzyme Inhibitor: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or diabetes.

- Receptor Modulator: It may act on certain receptors in the body, influencing physiological responses.

Case Studies and Research Findings

Several studies have explored the biological activity of tetrazole derivatives similar to this compound:

- Anticancer Activity: Research has shown that tetrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in human breast cancer cells (MDA-MB-231) through the activation of caspase pathways.

- Anti-inflammatory Properties: Some studies suggest that tetrazole compounds can reduce inflammation by inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Activity: Tetrazole derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibiotics.

Comparative Analysis with Similar Compounds

A comparison with other tetrazole derivatives highlights the unique properties of this compound:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(4-Fluorophenyl)-5-(tetrazol) | Anticancer, anti-inflammatory | Fluorine substitution enhances activity |

| 2-(Phenylthiazole)-tetrazole | Antimicrobial | Thiazole ring increases solubility |

| 1-Cyclohexyl-tetrazole | Antioxidant | Cyclohexyl group improves stability |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of tetrazole-containing compounds often employs heterocyclic coupling strategies. For example, ionic liquid-mediated reactions under green chemistry conditions (e.g., copper(II) bis(trifluoromethanesulfonate) at 130°C for 2 hours) can improve yield while reducing byproducts . Purification via column chromatography or recrystallization in hot aqueous acetic acid is recommended for isolating the final product . Monitoring reaction progress using TLC (benzene-ethyl acetate 1:1 as eluent) ensures reproducibility .

Q. How can spectroscopic techniques (IR, NMR, UV-Vis) be used to confirm the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include ν(N-H) urea stretching (~3300 cm⁻¹) and tetrazole ring vibrations (~1450–1570 cm⁻¹) .

- ¹H NMR : Look for signals corresponding to the cyclohexyl group (δ 1.2–2.0 ppm, multiplet), phenylurea protons (δ 7.2–7.5 ppm, aromatic), and methylene bridge (δ 4.0–4.5 ppm) .

- UV-Vis : Conjugation between the tetrazole and urea moieties may result in λmax near 375–380 nm, as observed in structurally similar aryl-tetrazole derivatives .

Q. What are the critical steps in designing a stability study for this compound under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing by incubating the compound in buffered solutions (pH 3–9) at 40–60°C. Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm). Quantify hydrolytic products (e.g., cyclohexylamine or phenylurea fragments) using mass spectrometry .

Advanced Research Questions

Q. How can tautomeric equilibria in the tetrazole ring influence the biological or chemical activity of this compound, and how can these be resolved experimentally?

- Methodological Answer : Tetrazole rings exhibit 1H- and 2H-tautomerism, which can affect binding affinity. Use 2D-NMR (¹H-¹³C HSQC and NOESY) to identify tautomeric forms by correlating proton shifts with carbon environments. For example, NOE interactions between the methylene bridge and tetrazole protons can confirm spatial arrangements . Computational modeling (DFT) can further predict dominant tautomers under physiological conditions .

Q. What experimental strategies are recommended to resolve contradictions in observed vs. predicted spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from solvent effects or conformational flexibility. For NMR, use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to minimize shifts. For IR, compare experimental spectra with computed vibrational modes (e.g., using Gaussian software). If UV-Vis data deviate, reassess π-π* transitions via TD-DFT calculations .

Q. How can the environmental fate and ecotoxicological impact of this compound be evaluated using interdisciplinary approaches?

- Methodological Answer :

- Environmental Persistence : Conduct OECD 301 biodegradability tests under aerobic conditions.

- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC50/EC50).

- Analytical Monitoring : Deploy LC-MS/MS to detect residues in water or soil samples, with a detection limit ≤1 ppb .

Q. What theoretical frameworks are most applicable for studying the structure-activity relationship (SAR) of this compound in medicinal chemistry?

- Methodological Answer : Combine ligand-based (e.g., QSAR models using Hammett σ constants for substituents) and structure-based (e.g., molecular docking with target proteins like cyclooxygenase-2) approaches. Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability studies) .

Data Presentation

Table 1 : Key Spectroscopic Data for Structural Confirmation

| Technique | Characteristic Signal | Reference |

|---|---|---|

| IR | ν(N-H) ~3300 cm⁻¹; ν(C=N) ~1570 cm⁻¹ | |

| ¹H NMR (400 MHz) | δ 4.41 ppm (s, CH₂); δ 7.55–7.43 ppm (Ph) | |

| UV-Vis | λmax = 379.6 nm (ε = 2.845 × 10⁴ L·mol⁻¹·cm⁻¹) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.